Spectroscopic Properties of Ammonium Iron(II) Sulfate Solutions: A Comprehensive Analytical Guide
Spectroscopic Properties of Ammonium Iron(II) Sulfate Solutions: A Comprehensive Analytical Guide
Executive Summary
Ammonium iron(II) sulfate hexahydrate, commonly known as Mohr's salt ( (NH4)2Fe(SO4)2⋅6H2O ), is a cornerstone reagent in analytical chemistry, radiation dosimetry, and redox titrimetry. Unlike standard iron(II) sulfate, Mohr's salt exhibits superior resistance to spontaneous air oxidation. This stability arises from the slight acidity imparted by the ammonium ions, which suppresses the hydrolysis of the iron(II) center[1].
For researchers and drug development professionals relying on precise transition metal quantification, understanding the spectroscopic behavior of Mohr's salt solutions is critical. This guide dissects the fundamental photophysics of the hexaaquo iron(II) complex, details its behavior under radiation-induced oxidation (Fricke dosimetry), and outlines field-proven protocols for its spectrophotometric derivatization.
Fundamental Spectroscopic Properties of [Fe(H2O)6]2+
When dissolved in water, Mohr's salt dissociates to form the hexaaquo iron(II) complex, [Fe(H2O)6]2+ . The spectroscopic signature of this complex is defined by its electronic configuration.
The Laporte-Forbidden Nature of Fe(II)
Iron(II) in a weak-field aqueous environment adopts a high-spin d6 octahedral configuration. According to ligand field theory, the ground state is 5T2g . The only spin-allowed d-d electronic transition is to the 5Eg excited state. However, because this transition occurs between orbitals of the same parity (g to g), it is Laporte-forbidden.
Consequently, the molar absorptivity ( ϵ ) of this transition is extremely low. Furthermore, the crystal field splitting energy ( Δo ) for this complex is approximately 10,000 cm−1 [2]. This energy corresponds to an absorption maximum ( λmax ) in the near-infrared (NIR) region at roughly 1000 nm. Because there are no allowed transitions in the visible spectrum, pure [Fe(H2O)6]2+ solutions exhibit virtually no absorption bands between 250 nm and 800 nm, rendering them essentially colorless and transparent to standard UV-Vis detection[3].
Radiation-Induced Oxidation: The Fricke Dosimeter
Because direct UV-Vis measurement of Fe(II) is highly insensitive, analytical applications often rely on its controlled oxidation to Iron(III). The most prominent application of this principle is the Fricke Dosimeter , a standard in radiation chemistry and clinical radiotherapy calibration.
Mechanistic Causality
When an aerated, acidic solution of Mohr's salt is exposed to ionizing radiation, the radiation does not interact directly with the iron. Instead, it causes the radiolysis of water, generating highly reactive species: hydrogen atoms ( H∙ ), hydroxyl radicals ( ∙OH ), and hydrogen peroxide ( H2O2 )[4]. These species rapidly and quantitatively oxidize Fe(II) to Fe(III).
Unlike Fe(II), the resulting [Fe(H2O)6]3+ complex (and its sulfate-coordinated variants) exhibits intense Ligand-to-Metal Charge Transfer (LMCT) bands in the ultraviolet region. The absorption spectrum of the oxidized Fricke solution displays two distinct peaks at 224 nm and 304 nm[5]. The 304 nm peak is universally utilized for quantification because it is less susceptible to interference from organic impurities than the deep-UV 224 nm peak[5][6].
Fig 1: Radiation-induced oxidation pathway of Fe(II) in Fricke dosimetry.
Advanced Gel Dosimetry
In modern 3D radiation mapping, Mohr's salt is embedded in gelatin matrices (Fricke gels). To shift the detection from the UV to the visible spectrum, chelators like Xylenol Orange (XO) are added. The unoxidized Fe(II) absorbs weakly at 442 nm, but upon radiation-induced oxidation, the newly formed Fe(III)-XO complex exhibits a strong, distinct absorption peak at 573 nm[7].
Colorimetric Complexation Strategies for Fe(II)
For direct quantification of Fe(II) without oxidation, researchers employ chromogenic chelating agents. The gold standard is 1,10-phenanthroline .
When 1,10-phenanthroline is introduced to a Mohr's salt solution, it displaces the water ligands to form the [Fe(phen)3]2+ complex. This ligand induces a strong ligand field, forcing the iron into a low-spin d6 configuration. The resulting complex exhibits a highly intense Metal-to-Ligand Charge Transfer (MLCT) band with a λmax at 510 nm, turning the solution a vibrant red-orange[8][9].
Fig 2: Step-by-step chemical derivatization of Fe(II) for visible spectrophotometry.
Quantitative Data Summary
The following table synthesizes the spectroscopic parameters of Mohr's salt and its derivatives, providing a quick reference for assay design.
| Species / Complex | Wavelength ( λmax ) | Molar Absorptivity ( ϵ ) | Spectroscopic Region | Dominant Transition Type |
| [Fe(H2O)6]2+ | ∼1000 nm | ∼1−2 M−1cm−1 | Near-Infrared (NIR) | d-d transition ( 5T2g→5Eg ) |
| [Fe(H2O)6]3+ | 224 nm, 304 nm | 2197 M−1cm−1 (at 304 nm) | Ultraviolet (UV) | Ligand-to-Metal Charge Transfer (LMCT) |
| [Fe(phen)3]2+ | 510 nm | 1.1×104 M−1cm−1 | Visible (Red-Orange) | Metal-to-Ligand Charge Transfer (MLCT) |
| Fe(II) in FXG Gel | 442 nm | Low | Visible (Blue-Violet) | Weak d-d / Matrix Interaction |
| Fe(III)-Xylenol Orange | 573 nm | High | Visible (Yellow-Orange) | LMCT / Ligand π→π∗ |
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the exact causality behind each reagent addition.
Protocol A: Standard Fricke Dosimeter Preparation and Readout
Purpose: To measure absorbed ionizing radiation dose via Fe(II) to Fe(III) oxidation.
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Reagent Preparation: Dissolve 1 mM Mohr's salt ( (NH4)2Fe(SO4)2⋅6H2O ) and 1 mM sodium chloride (NaCl) in 0.4 M sulfuric acid ( H2SO4 ).
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Causality Insight: The H2SO4 prevents the precipitation of insoluble iron hydroxides. NaCl is added specifically to quench organic impurities that could trigger unwanted radical chain reactions, thereby standardizing the radiation chemical yield (G-value)[6].
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Aeration: Ensure the solution is well-aerated.
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Causality Insight: Dissolved oxygen is a mandatory electron acceptor in the radiolytic chain reaction; oxygen depletion leads to a non-linear dose response[4].
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Irradiation: Expose the dosimeter to the radiation source (e.g., Co-60 or linear accelerator).
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Spectrophotometric Readout: Transfer the irradiated solution to a quartz cuvette (UV-transparent). Measure the absorbance at 304 nm against an unirradiated blank[5].
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Calculation: Calculate the absorbed dose using the known molar extinction coefficient of Fe(III) at 304 nm ( ϵ304=2197 M−1cm−1 at 25∘C ).
Protocol B: Spectrophotometric Determination of Fe(II) using 1,10-Phenanthroline
Purpose: To accurately quantify trace Fe(II) concentrations in aqueous samples.
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Sample Aliquot: Pipette a known volume (e.g., 5.0 mL) of the Mohr's salt analyte into a 50 mL volumetric flask[9].
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Reduction Step: Add 1.0 mL of a 10% (w/v) hydroxylamine hydrochloride solution.
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Causality Insight: Even highly stable Mohr's salt solutions may contain trace amounts of spontaneously oxidized Fe(III). Hydroxylamine acts as a reducing agent, converting all Fe(III) back to Fe(II) to ensure total iron quantification[9].
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pH Optimization: Add 5.0 mL of sodium acetate/acetic acid buffer.
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Chelation: Add 2.0 mL of 0.5% 1,10-phenanthroline solution. Mix thoroughly and allow 10 minutes for color development[9].
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Measurement: Dilute to the 50 mL mark with deionized water. Measure the absorbance at 510 nm using a double-beam UV-Vis spectrophotometer against a reagent blank[9].
References
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Dose Response of Fricke Gel Dosimeters with Distinct Indicators - INAC 2024 | Proceedings Source: aben.org.br URL:[Link]
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Kinetics, Mechanism, and Spectroscopy of the Reversible Binding of Nitric Oxide to Aquated Iron(II). An Undergraduate Source: uni-muenchen.de URL:[Link]
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NPL REPORT IR 1 Gel dosimetry for direct measurement of dose distributions: 2.1.1 Fricke gels Source: npl.co.uk URL:[Link]
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Spectrophotometric Iron(II) Analysis | PDF | Ultraviolet–Visible Spectroscopy Source: scribd.com URL:[Link]
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Determination of the radiation chemical yield (G) for the Fricke chemical dosimetry system in photon and electron beams - NRC Publications Archive Source: canada.ca URL:[Link]
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A Feasibility Study of Fricke Dosimetry as an Absorbed Dose to Water Standard for - Research journals - PLOS Source: plos.org URL:[Link]
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Electronic Spectra of Transition Metal Complexes - Dalal Institute Source: dalalinstitute.com URL:[Link]
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Ammonium Iron(II) Sulfate Synthesis Lab Manual - Studylib Source: studylib.net URL:[Link]
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Detection of Ferrous Ions Using Double Beam UV-Visible Spectrophotometer - Metash Source: metashcorp.com URL:[Link]
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